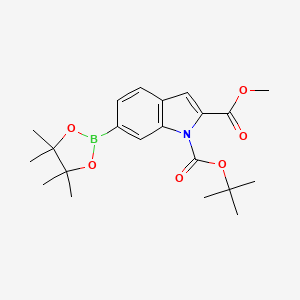
1-tert-butyl 2-methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl 2-methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,2-dicarboxylate is a complex organic compound featuring a tert-butyl group, a methyl group, and a dioxaborolane moiety attached to an indole core
Méthodes De Préparation
One common method involves the use of flow microreactors for the efficient and sustainable synthesis of tertiary butyl esters . The reaction conditions often include the use of specific catalysts and reagents to achieve the desired product with high yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the tert-butyl group can influence the oxidation reactions, often requiring specific oxidizing agents.
Reduction: Reduction reactions may target the dioxaborolane moiety, leading to the formation of different products.
Substitution: The indole core can undergo substitution reactions, particularly at the positions adjacent to the nitrogen atom. Common reagents for these reactions include halogenating agents and nucleophiles.
Applications De Recherche Scientifique
1-tert-butyl 2-methyl 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The indole core is known for its biological activity, which can be further enhanced by the presence of the tert-butyl and methyl groups .
Comparaison Avec Des Composés Similaires
Similar compounds include:
tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound shares the dioxaborolane and tert-butyl groups but has an indazole core instead of an indole core.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: This compound features a similar indole core with different substituents, highlighting the versatility of the indole structure.
Propriétés
Formule moléculaire |
C21H28BNO6 |
|---|---|
Poids moléculaire |
401.3 g/mol |
Nom IUPAC |
1-O-tert-butyl 2-O-methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1,2-dicarboxylate |
InChI |
InChI=1S/C21H28BNO6/c1-19(2,3)27-18(25)23-15-12-14(22-28-20(4,5)21(6,7)29-22)10-9-13(15)11-16(23)17(24)26-8/h9-12H,1-8H3 |
Clé InChI |
XQEOSZVSBAEVFS-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(N3C(=O)OC(C)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,11-Bis(2-hexyldecyl)-3,9-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indolo[3,2-b]carbazole](/img/structure/B13980102.png)
![Methyl 6-chlorothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13980104.png)

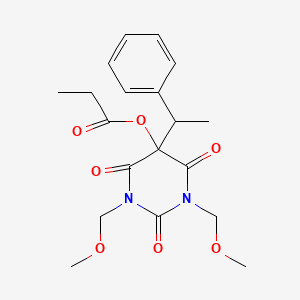
![tert-butyl 4-[(2E)-3-cyanoprop-2-en-1-yl]piperidine-1-carboxylate](/img/structure/B13980128.png)
![2-{1-[(Tert-butoxycarbonyl)amino]cyclopropyl}ethyl methanesulfonate](/img/structure/B13980130.png)
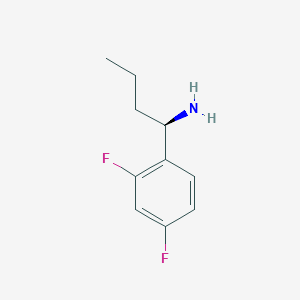
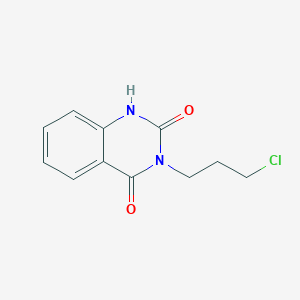

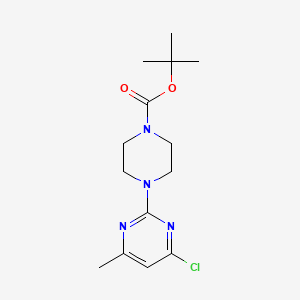
![(r)-7-(2-Amino-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3h)-one](/img/structure/B13980157.png)
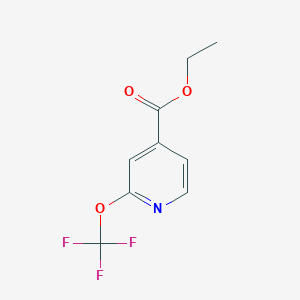
![(2-Methylimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13980181.png)

